

The Discovery and Development of Sivelestat Sodium (ONO-5046): A Technical Guide

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Compound of Interest

Compound Name: Sivelestat sodium

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

Sivelestat sodium, also known as ONO-5046, is a selective, competitive inhibitor of neutrophil elastase, a key mediator in the pathogenesis of inflammatory conditions such as acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Developed by Ono Pharmaceutical Co., Ltd., Sivelestat represents a targeted therapeutic approach to mitigate the excessive inflammatory response and tissue damage characteristic of these critical illnesses. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, preclinical and clinical evaluation of **Sivelestat sodium**. It includes a detailed summary of quantitative data, experimental protocols, and visualizations of the key signaling pathways modulated by this compound.

Introduction: The Role of Neutrophil Elastase in Inflammatory Lung Injury

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.^[1] Upon activation of neutrophils during an inflammatory response, elastase is released into the extracellular space where it plays a crucial role in the degradation of various extracellular matrix proteins, including elastin.^[1] While this activity is essential for host defense and tissue remodeling, excessive or unregulated neutrophil elastase activity can lead to severe tissue damage.^[1] In the context of ALI and ARDS, high levels of neutrophil elastase in the lungs

contribute to increased alveolar-capillary permeability, pulmonary edema, and the degradation of lung structural proteins, exacerbating the life-threatening respiratory failure.[1][2] This pathological role of neutrophil elastase identified it as a promising therapeutic target for the treatment of ALI/ARDS.

Discovery and Chemical Properties of Sivelestat Sodium (ONO-5046)

Sivelestat sodium, with the chemical formula $C_{20}H_{22}N_2O_7S$, was developed by Ono Pharmaceutical in Japan.[3][4] It is a synthetic, small-molecule inhibitor designed for high specificity and potent inhibition of human neutrophil elastase.[5]

Chemical Structure:

- Formula: $C_{20}H_{22}N_2O_7S$ [3]
- Molar Mass: $434.46 \text{ g}\cdot\text{mol}^{-1}$ [3]
- Systematic Name: Sodium N-[2-[4-(2,2-dimethylpropionyloxy)phenylsulfonylamino]benzoyl]aminoacetate[5]

Mechanism of Action

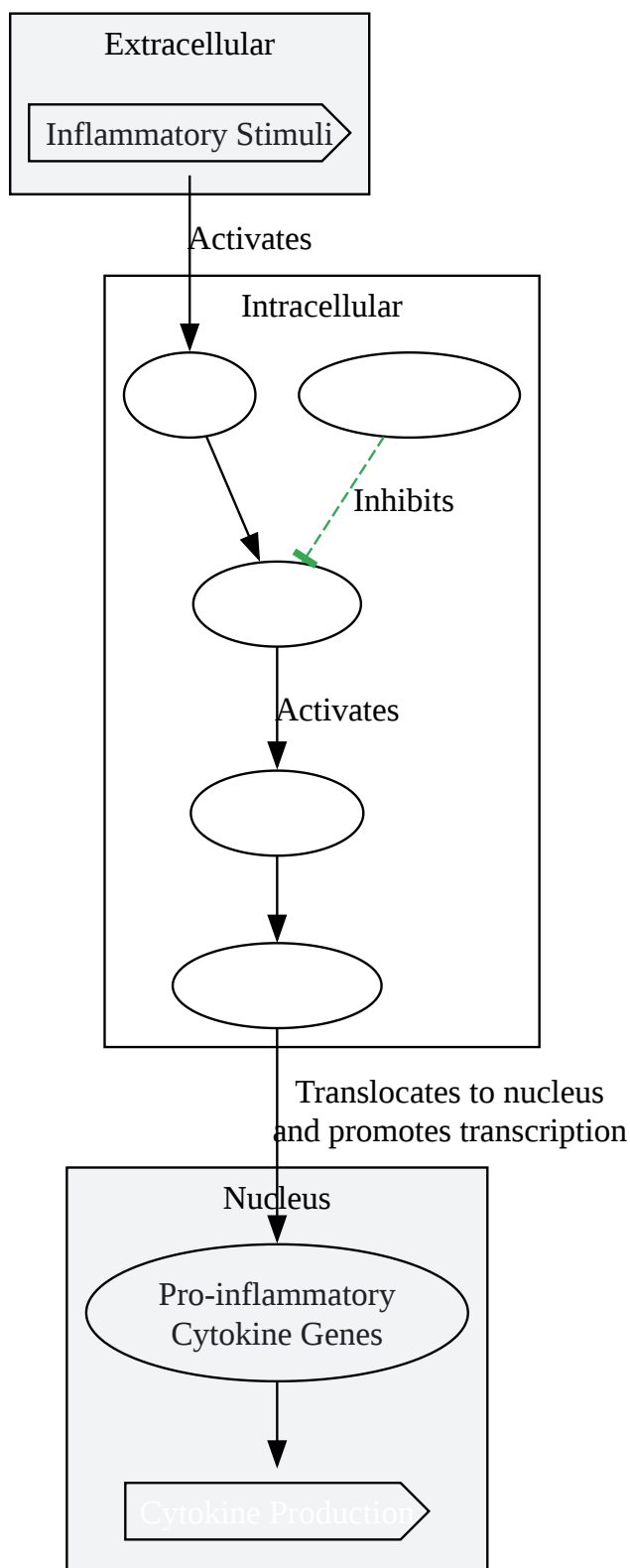
Sivelestat is a competitive inhibitor of human neutrophil elastase.[5] It binds to the active site of the enzyme, preventing it from binding to and degrading its natural substrates.[1] A key characteristic of Sivelestat is its high selectivity for neutrophil elastase over other proteases, such as trypsin, thrombin, plasmin, and chymotrypsin, which minimizes off-target effects.[5][6]

Signaling Pathways Modulated by Sivelestat

Preclinical research has elucidated that the therapeutic effects of Sivelestat extend beyond simple enzyme inhibition, involving the modulation of key intracellular signaling pathways that regulate inflammation and oxidative stress.

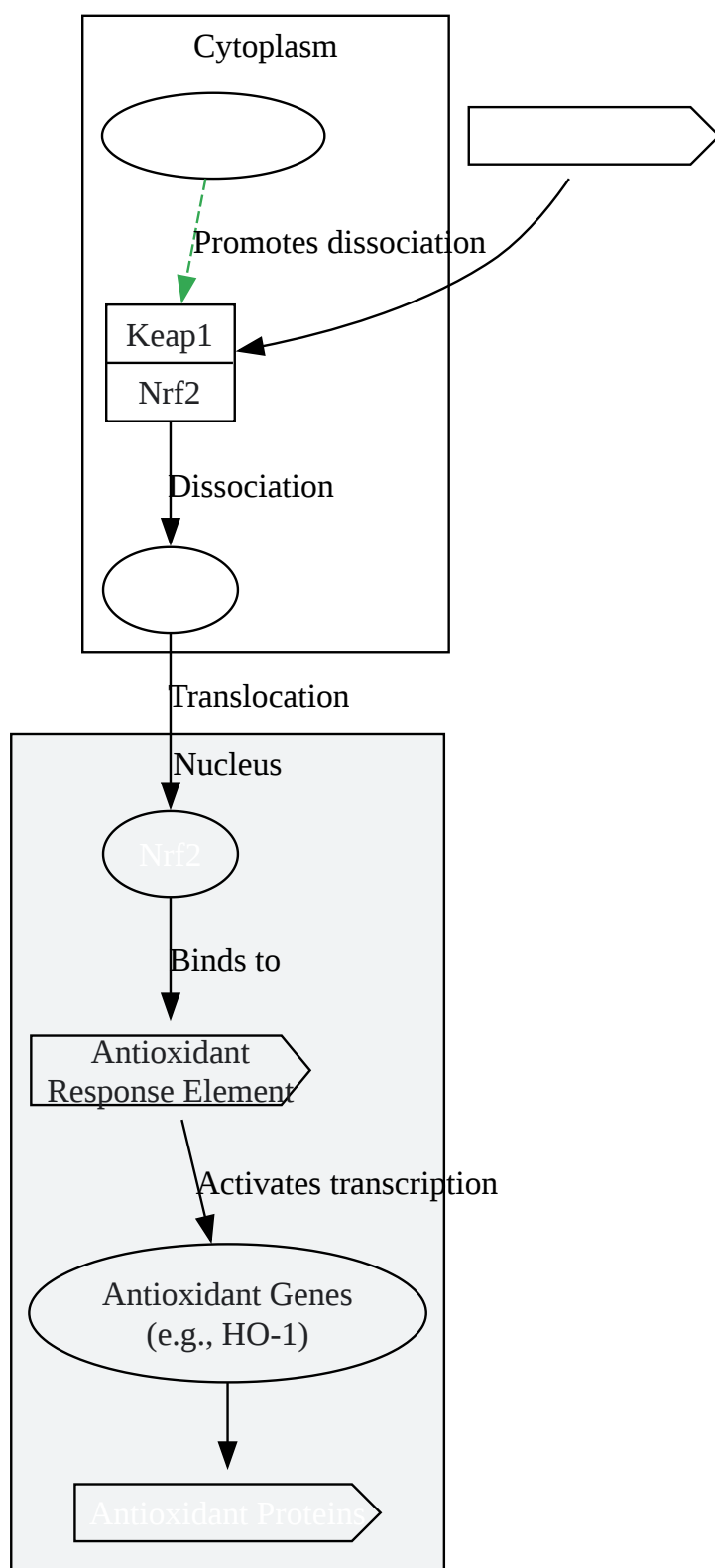
- Inhibition of JNK/NF- κ B Signaling: Sivelestat has been shown to attenuate the activation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF- κ B) signaling pathways.

[7][8] By inhibiting this pathway, Sivelestat reduces the production of pro-inflammatory cytokines such as TNF- α and IL-1 β . [7][9]



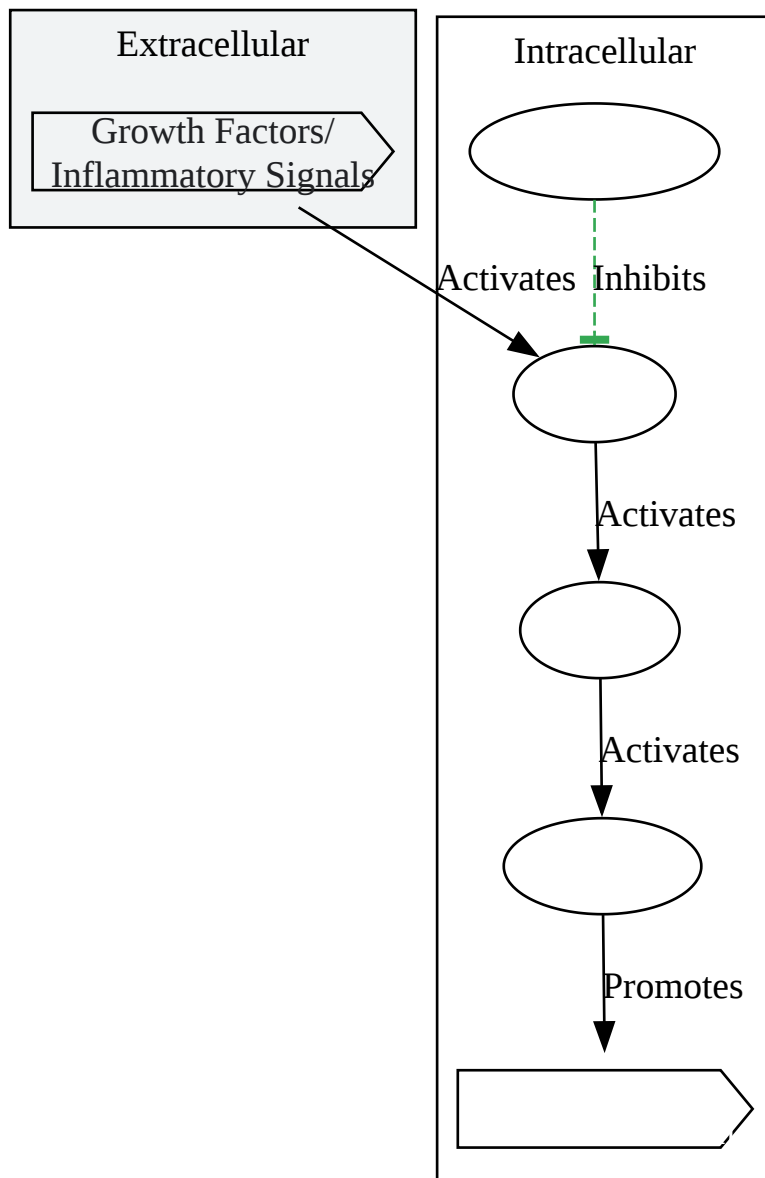
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- Activation of Nrf2/HO-1 Signaling: Sivelestat promotes the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response. [7][10][11] This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes, thereby reducing oxidative stress.[7][10]



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- Inhibition of PI3K/AKT/mTOR Signaling: Studies have indicated that Sivelestat can suppress the activation of the Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway.[12][13][14] This pathway is involved in cell survival, proliferation, and inflammation, and its inhibition by Sivelestat may contribute to the reduction of inflammatory responses.[12][15]



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Preclinical Development

The efficacy of Sivelestat has been evaluated in various animal models of ALI/ARDS, demonstrating its potential as a therapeutic agent.

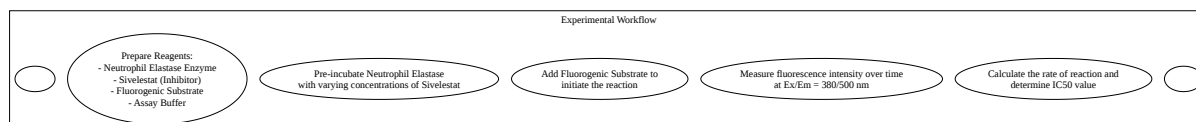
In Vitro and In Vivo Efficacy

Table 1: Summary of Preclinical Efficacy Data for Sivelestat (ONO-5046)

Parameter	Species/Model	Value/Effect	Reference
IC ₅₀ (Human Neutrophil Elastase)	In vitro	0.044 µM (44 nM)	[5] [6]
Ki (Human Neutrophil Elastase)	In vitro	0.2 µM (200 nM)	[5] [6]
Lung Hemorrhage Suppression (ID ₅₀)	Hamster	82 µg/kg (intratracheal)	[5]
Skin Capillary Permeability Increase (ID ₅₀)	Guinea Pig	9.6 mg/kg (intravenous)	[5]
Reduction in Inflammatory Cytokines (TNF-α, IL-1β, IL-6)	Rat (LPS-induced ALI)	Significant reduction in serum and BALF	[2] [9]
Reduction in Lung Edema (Wet/Dry Ratio)	Rat (LPS-induced ALI)	Significantly decreased	[8]
Improvement in Lung Injury Score	Rat (LPS-induced ALI)	Significantly improved	[8]
Reduction of Neutrophil Infiltration in BALF	Rat (LPS-induced ALI)	Significantly decreased	[16]

Experimental Protocols

A common method to determine the inhibitory activity of Sivelestat on neutrophil elastase is a fluorometric activity assay.[17][18]



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Protocol:

- **Reagent Preparation:** Prepare solutions of human neutrophil elastase, Sivelestat at various concentrations, and a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in an appropriate assay buffer.
- **Incubation:** In a 96-well plate, add neutrophil elastase to each well. Then, add different concentrations of Sivelestat or vehicle control to the wells and incubate for a specified time at 37°C to allow for inhibitor binding.
- **Reaction Initiation:** Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- **Measurement:** Immediately measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~500 nm using a fluorescence plate reader.
- **Data Analysis:** Calculate the rate of substrate cleavage from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the Sivelestat concentration to determine the IC₅₀ value.

The LPS-induced ALI model in rodents is a widely used preclinical model to evaluate the efficacy of therapeutic agents like Sivelestat.[16][19][20][21][22]

Protocol:

- **Animal Model:** Male Sprague-Dawley rats are commonly used.
- **Induction of ALI:** Anesthetize the rats and intratracheally instill a solution of LPS from *Escherichia coli* to induce lung injury. A control group receives saline.
- **Sivelestat Administration:** Administer Sivelestat (e.g., intravenously or intraperitoneally) at different doses before or after the LPS challenge.
- **Sample Collection:** At a predetermined time point (e.g., 24 hours) after LPS instillation, euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
- **Analysis:**
 - **BALF Analysis:** Measure the total and differential cell counts (especially neutrophils), and the concentration of total protein and pro-inflammatory cytokines (e.g., TNF- α , IL-1 β , IL-6).
 - **Lung Tissue Analysis:** Determine the lung wet-to-dry weight ratio as an indicator of pulmonary edema. Perform histological analysis of lung sections stained with hematoxylin and eosin to assess the degree of lung injury. Homogenize lung tissue for Western blot analysis of signaling pathway proteins.

Clinical Development

Sivelestat has been approved for the treatment of ALI/ARDS associated with Systemic Inflammatory Response Syndrome (SIRS) in Japan and South Korea.[2] Clinical trials have evaluated its efficacy and safety in various patient populations.

Summary of Clinical Trial Data

Table 2: Selected Clinical Trial Results for Sivelestat in ALI/ARDS

Study/Trial	Patient Population	Key Findings	Reference
STRIVE Study	492 mechanically ventilated patients with ALI	No significant difference in 28-day mortality or ventilator-free days compared to placebo.	[23]
Multicenter Retrospective Cohort Study (COVID-19 ARDS)	387 patients with COVID-19 induced ARDS	Sivelestat was associated with improved oxygenation, decreased lung injury score, and improved survival in a propensity-matched cohort.	[24] [25]
Meta-analysis (2023)	Multiple RCTs	Sivelestat was associated with reduced 28-30 day mortality, shorter mechanical ventilation time and ICU stays, and improved oxygenation index.	[26]
Phase IV Study (Japan)	Patients with ALI/ARDS and SIRS	Sivelestat treatment was associated with a higher 180-day survival rate.	[24]

It is important to note that the clinical efficacy of Sivelestat remains a subject of some debate, with different studies yielding varying results. The STRIVE study, a large international trial, did not show a benefit, while several other studies, particularly in Asian populations, have suggested positive outcomes.[\[23\]](#)[\[24\]](#) This discrepancy may be due to differences in patient populations, the timing of drug administration, and the underlying causes of ARDS.[\[15\]](#)

Conclusion

Sivelestat sodium (ONO-5046) is a potent and selective inhibitor of neutrophil elastase that has demonstrated significant therapeutic potential in preclinical models of acute lung injury. Its mechanism of action involves not only the direct inhibition of elastase activity but also the modulation of key inflammatory and antioxidant signaling pathways. While clinical evidence for its efficacy has been mixed, several studies and a recent meta-analysis suggest that it may improve outcomes in certain populations of patients with ALI/ARDS. Further well-designed clinical trials are warranted to better define the patient populations most likely to benefit from Sivelestat therapy and to optimize its clinical use. This technical guide provides a foundational understanding of the discovery, development, and mechanism of Sivelestat for researchers and clinicians working to advance the treatment of inflammatory lung diseases.

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